(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol (1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol 8-hydroxymanzamine A is an alkaloid that is manzamine A with a hydroxy substituent at position 8. Isolated from Pachypellina and Acanthostrongylophora, it exhibits inhibitory activity against Glycogen Synthase Kinase-3 (EC 2.7.11.26). It has a role as a metabolite, an anti-HSV-2 agent and an EC 2.7.11.26 (tau-protein kinase) inhibitor. It is a member of beta-carbolines, an alkaloid and a member of isoquinolines. It derives from a manzamine A.
Brand Name: Vulcanchem
CAS No.: 154466-37-2
VCID: VC0125181
InChI: InChI=1S/C36H44N4O2/c41-30-14-11-13-27-28-15-18-37-33(32(28)38-31(27)30)29-22-25-16-21-39-19-9-5-2-1-4-8-17-36(29,42)34-35(25,24-39)23-26-12-7-3-6-10-20-40(26)34/h1,4,7,11-15,18,22,25-26,34,38,41-42H,2-3,5-6,8-10,16-17,19-21,23-24H2/b4-1-,12-7-/t25-,26+,34-,35?,36+/m1/s1
SMILES: C1CCN2CCC3C=C(C(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O
Molecular Formula: C36H44N4O2
Molecular Weight: 564.8 g/mol

(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

CAS No.: 154466-37-2

Main Products

VCID: VC0125181

Molecular Formula: C36H44N4O2

Molecular Weight: 564.8 g/mol

(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol - 154466-37-2

CAS No. 154466-37-2
Product Name (1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol
Molecular Formula C36H44N4O2
Molecular Weight 564.8 g/mol
IUPAC Name (1R,4R,5Z,12R,13S,16Z)-26-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol
Standard InChI InChI=1S/C36H44N4O2/c41-30-14-11-13-27-28-15-18-37-33(32(28)38-31(27)30)29-22-25-16-21-39-19-9-5-2-1-4-8-17-36(29,42)34-35(25,24-39)23-26-12-7-3-6-10-20-40(26)34/h1,4,7,11-15,18,22,25-26,34,38,41-42H,2-3,5-6,8-10,16-17,19-21,23-24H2/b4-1-,12-7-/t25-,26+,34-,35?,36+/m1/s1
Standard InChIKey AMSNINGPDSUBHZ-WAUQNXBMSA-N
Isomeric SMILES C1CCN2CC[C@@H]3C=C([C@@](CC/C=C\C1)([C@H]4C3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O
SMILES C1CCN2CCC3C=C(C(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O
Canonical SMILES C1CCN2CCC3C=C(C(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O
Description 8-hydroxymanzamine A is an alkaloid that is manzamine A with a hydroxy substituent at position 8. Isolated from Pachypellina and Acanthostrongylophora, it exhibits inhibitory activity against Glycogen Synthase Kinase-3 (EC 2.7.11.26). It has a role as a metabolite, an anti-HSV-2 agent and an EC 2.7.11.26 (tau-protein kinase) inhibitor. It is a member of beta-carbolines, an alkaloid and a member of isoquinolines. It derives from a manzamine A.
Synonyms 8-hydroxymanzamine A
PubChem Compound 6444296
Last Modified Nov 11 2021
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